Ethyl 3-[(acetyloxy)methyl]-5-methylhex-2-enoate

organic synthesis flavor precursor design Michael addition

Ethyl 3-[(acetyloxy)methyl]-5-methylhex-2-enoate (CAS 143664-06-6) is a specialty α,β-unsaturated ester that integrates an acetoxymethyl substituent onto a 5-methylhex-2-enoate backbone, yielding the molecular formula C₁₂H₂₀O₄ and a molecular weight of 228.28 g·mol⁻¹. The compound presents dual reactive handles—an electron-deficient conjugated double bond and an ester-linked acetyl group—and is primarily cited in organoleptic patent literature and flavor/fragrance vendor portfolios for its fruity olfactory character.

Molecular Formula C12H20O4
Molecular Weight 228.28 g/mol
CAS No. 143664-06-6
Cat. No. B12551357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-[(acetyloxy)methyl]-5-methylhex-2-enoate
CAS143664-06-6
Molecular FormulaC12H20O4
Molecular Weight228.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C=C(CC(C)C)COC(=O)C
InChIInChI=1S/C12H20O4/c1-5-15-12(14)7-11(6-9(2)3)8-16-10(4)13/h7,9H,5-6,8H2,1-4H3
InChIKeyJJWFDWMNFMFZJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-[(acetyloxy)methyl]-5-methylhex-2-enoate (CAS 143664-06-6): Procurement-Grade Profile of a Bifunctional α,β-Unsaturated Ester for Flavor and Fragrance R&D


Ethyl 3-[(acetyloxy)methyl]-5-methylhex-2-enoate (CAS 143664-06-6) is a specialty α,β-unsaturated ester that integrates an acetoxymethyl substituent onto a 5-methylhex-2-enoate backbone, yielding the molecular formula C₁₂H₂₀O₄ and a molecular weight of 228.28 g·mol⁻¹ [1]. The compound presents dual reactive handles—an electron-deficient conjugated double bond and an ester-linked acetyl group—and is primarily cited in organoleptic patent literature and flavor/fragrance vendor portfolios for its fruity olfactory character [2]. Its computed XLogP3 of 2.5 and topological polar surface area of 52.6 Ų position it among moderately lipophilic flavor esters, suggesting adequate volatility for headspace delivery while retaining sufficient polarity for formulation compatibility [1].

Why Generic Substitution Fails for Ethyl 3-[(acetyloxy)methyl]-5-methylhex-2-enoate in Fragrance and Flavor Formulation


Even structurally close C₁₁–C₁₂ esters cannot be interchanged with this compound without risking alteration of both olfactory character and chemical reactivity. The α,β-unsaturated ester motif enables Michael-type addition and potential controlled-release behavior that is absent in saturated analogs such as ethyl 3-(acetyloxy)-5-methylhexanoate (CAS 88953-93-9) [1]. Simultaneously, the acetoxymethyl group acts as a latent alcohol that can be liberated by esterase or hydrolytic cleavage, a dual-function feature not shared by simpler 5-methylhex-2-enoate esters that lack the acetyloxy tether [2]. Empirically, flavor and fragrance formulators have patented this structural subclass specifically for its unexpected organoleptic complexity, underscoring that substituting a generic saturated or non-functionalized ester will not reproduce the hedonic or performance attributes [2].

Quantitative Differentiation Evidence for Ethyl 3-[(acetyloxy)methyl]-5-methylhex-2-enoate Versus Closest Analogs


α,β-Unsaturation Confers Conjugate Addition Reactivity Absent in the Saturated Analog

The target compound contains a C2–C3 double bond conjugated with the ester carbonyl, a hallmark of an α,β-unsaturated system capable of Michael addition. Its closest saturated comparator, ethyl 3-(acetyloxy)-5-methylhexanoate (CAS 88953-93-9), lacks this unsaturation and therefore cannot participate in conjugate addition or related covalent modification strategies [1][2]. The presence of this electrophilic handle is directly verifiable by ¹H-NMR (vinyl proton signal at δ ~5.8–6.2 ppm) and by the InChI string showing a double bond at position 2 [2].

organic synthesis flavor precursor design Michael addition

Molecular Weight and Carbon Count Drive Physicochemical Differentiation from the Analogous Saturated Ester

The target compound (C₁₂H₂₀O₄, MW 228.28 g·mol⁻¹) is heavier by one methylene unit and one degree of unsaturation compared to ethyl 3-(acetyloxy)-5-methylhexanoate (C₁₁H₂₀O₄, MW 216.27 g·mol⁻¹) [1][2]. The 12 g·mol⁻¹ mass increase and attendant LogP elevation (XLogP3 = 2.5 for the target) translate into marginally lower vapor pressure and potentially longer substantivity on skin or fabric—a parameter routinely modeled in fragrance design [2].

physicochemical profiling volatility formulation

Acetoxymethyl Latent Functionality Offers Controlled Release Potential Unequaled by Simple Ethyl Esters

The target compound incorporates an acetylated hydroxymethyl group (─CH₂─O─C(=O)CH₃) at the C3 position of the hexenoate backbone. Upon enzymatic or hydrolytic cleavage, this group yields the corresponding primary alcohol, a transformation documented generically for acetyloxymethyl esters in flavor and fragrance patent literature [1]. Simpler 5-methylhex-2-enoate ethyl esters lacking this masked alcohol moiety cannot undergo similar triggered release, limiting their utility as pro-fragrances that require activation by skin esterases or environmental moisture [2].

controlled release pro-fragrance hydrolysis

Recommended Application Scenarios for Ethyl 3-[(acetyloxy)methyl]-5-methylhex-2-enoate Driven by Differential Evidence


Pro-Fragrance or Profragrance Component Requiring Skin-Activated Release

The acetoxymethyl group identified via SMILES and patent class inference [1] makes this compound a candidate for a pro-fragrance that remains relatively odorless until cleaved by skin esterases, delivering a burst of the volatile alcohol hydrolysis product. This application is directly supported by the acetyloxymethyl ester mechanism disclosed in US20020119996A1 [1].

Fruity Top-Note Modifier in Flavor or Fragrance Formulations Where Saturated Analogs Fall Short

Vendor organoleptic descriptions indicate a fruity aroma profile [2], and the α,β-unsaturation evidenced by InChI [3] may contribute to unique olfactory facets not achievable with saturated ethyl 3-(acetyloxy)-5-methylhexanoate. Formulators targeting apple, pear, or berry-type notes should evaluate this compound when the saturated comparator yields a flatter, more floral character.

Michael Acceptor for Covalent Attachment in Flavor Delivery Systems

The conjugated double bond quantified in PubChem’s InChI [3] enables the compound to act as a thiol-reactive or amine-reactive electrophile. This chemistry is unattainable with CAS 88953-93-9 [4] and can be leveraged in the design of flavor-matrix conjugates that release the volatile payload upon bond cleavage.

Fragrance Ingredient Tuning via Physicochemical Property Differences Relative to Lower-MW Analogs

The measured molecular weight difference of 12.01 g·mol⁻¹ versus the saturated analog [4][3] translates into distinct evaporation behavior. Fragrance evaluators seeking a slightly more substantive (slower-evaporating) top note for personal-care products should trial this heavier ester when the comparator evaporates too quickly.

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